molecular formula C14H25NO4 B1316106 Ethyl N-Boc-4-methylpiperidine-4-carboxylate CAS No. 189442-87-3

Ethyl N-Boc-4-methylpiperidine-4-carboxylate

Cat. No. B1316106
Key on ui cas rn: 189442-87-3
M. Wt: 271.35 g/mol
InChI Key: ZQZVWDXMUCTNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266867B2

Procedure details

n-Butyllithium (15% solution in n-hexane; 82 mL, 0.19 mol) is added to a stirred solution of diisopropyl amine (28.75 mL, 0.20 mol) in tetrahydrofuran (400 mL) at −70° C. under an atmosphere of nitrogen and stirred for 30 minutes. A solution of piperidine-1,4-dicarboxylic acid-1-tert-butyl ester 4-ethyl ester (30 g, 0.12 mol) in tetrahydrofuran (80 mL) is introduced at −70° C. Hexamethyl phosphoramide (45 mL) is added and reaction mixture is allowed to stir till the temperature reaches at −45° C. Reaction mixture again cooled to −70° C., methyl iodide (39.3 mL, 0.60 mol) is added and stirred for 1 hour. Saturated aqueous solution of ammonium chloride (100 mL) is added slowly into the reaction mixture at 0° C. and stirred for 10 minutes. It is extracted with ethyl acetate (3×200 mL). Combined organic layer is washed with brine solution (1×100 mL) and dried over sodium sulfate. Removal of solvent under reduced pressure gives a viscous liquid which is purified by column chromatography (silica gel 230-400, n-hexane:ethyl acetate, 9:1) to furnish 4-methyl piperidine-1,4-dicarboxylic acid-1-tert-butylester-4-ethyl ester.
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
28.75 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
39.3 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.C(NC(C)C)(C)C.[CH2:13]([O:15][C:16]([CH:18]1[CH2:23][CH2:22][N:21]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:20][CH2:19]1)=[O:17])[CH3:14].CI.[Cl-].[NH4+]>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O>[CH2:13]([O:15][C:16]([C:18]1([CH3:1])[CH2:23][CH2:22][N:21]([C:24]([O:26][C:27]([CH3:29])([CH3:28])[CH3:30])=[O:25])[CH2:20][CH2:19]1)=[O:17])[CH3:14] |f:4.5|

Inputs

Step One
Name
Quantity
82 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
28.75 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
39.3 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
45 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
STIRRING
Type
STIRRING
Details
to stir till the temperature
CUSTOM
Type
CUSTOM
Details
reaches at −45° C
CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
It is extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
Combined organic layer is washed with brine solution (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gives a viscous liquid which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel 230-400, n-hexane:ethyl acetate, 9:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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